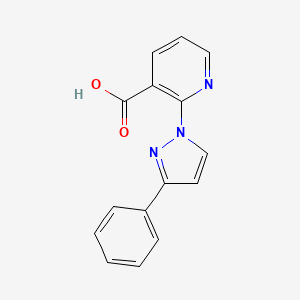
2-(4-Bromophenoxy)-5-nitropyridine
Vue d'ensemble
Description
2-(4-Bromophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-bromo-phenoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-bromophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy-pyridines.
Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.
Coupling reactions: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-phenoxy)-acetohydrazide: Shares the 4-bromo-phenoxy moiety but has different functional groups, leading to distinct chemical properties and applications.
2-(4-Bromo-phenoxy)-tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring, resulting in different reactivity and uses.
4-Bromophenylacetic acid: Lacks the nitro and pyridine groups, making it less versatile for certain applications.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyridine is unique due to the combination of the nitro group and the 4-bromo-phenoxy moiety on the pyridine ring. This structural arrangement imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H7BrN2O3 |
|---|---|
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
Clé InChI |
HIBSWRHUZCYNFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














